Cyanidin-3-O-sophoroside

Description

Overview of Anthocyanin Glycosides in Plant Biochemistry Research

Anthocyanin glycosides represent a significant subclass of flavonoid compounds that are synthesized by plants through the phenylpropanoid pathway. itjfs.com These molecules are fundamentally responsible for a wide array of red, purple, and blue colors observed in the flowers, fruits, leaves, and other tissues of higher plants. itjfs.comresearchgate.net Structurally, an anthocyanin glycoside consists of an aglycone core, known as an anthocyanidin, which is bound to one or more sugar molecules. researchgate.netashs.org The six most common anthocyanidins found in nature are cyanidin (B77932), delphinidin (B77816), pelargonidin, peonidin (B1209262), petunidin, and malvidin. researchgate.net

These compounds are water-soluble pigments typically stored in the cell vacuole. itjfs.comresearchgate.net In plant biochemistry, their role extends beyond pigmentation. They are crucial for attracting pollinators and seed dispersers, and they play a vital role in protecting the plant from various environmental stressors, including UV radiation and cold temperatures. researchgate.netusda.gov The specific color and stability of an anthocyanin are influenced by several factors, including the structure of the aglycone (e.g., the number of hydroxyl or methoxyl groups), the number and type of sugar moieties attached, the presence of acylated groups, and the pH of the vacuole. researchgate.netashs.org For instance, anthocyanins typically appear red in acidic conditions and shift towards violet and blue as the pH becomes more alkaline. ashs.orgusda.gov The complex biosynthesis and modification of these glycosides are a major focus of research, aiming to understand plant genetics, physiology, and secondary metabolism. ashs.orgresearchgate.net

Significance of Cyanidin-3-O-sophoroside within the Anthocyanin Class for Academic Inquiry

Within the diverse class of anthocyanins, this compound (C3S) holds particular significance for academic inquiry due to its distinctive presence in specific plant species and its notable biochemical properties. It is a defining anthocyanin in red raspberries (Rubus idaeus), where it is often the most abundant pigment. researchgate.netnotulaebotanicae.ro This characteristic makes it a key analytical marker in phytochemical studies, used for varietal identification and to understand the genetic and environmental factors that influence fruit quality. researchgate.netashs.org The unique glycosidic linkage, featuring a sophorose (a disaccharide of two glucose units), distinguishes it from more common monosaccharide-based anthocyanins like cyanidin-3-O-glucoside. researchgate.net

The academic interest in C3S is further amplified by its functional roles, which are a subject of detailed investigation. Research has identified cyanidin-3-sophoroside as a potent non-competitive inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in many fruits and vegetables. uok.edu.innih.govmdpi.com Studies using C3S isolated from mangosteen rind have demonstrated its ability to reduce the browning index in fresh-cut apples, highlighting its potential application in food science and post-harvest technology. uok.edu.innih.gov Furthermore, C3S is a target compound in metabolomic and transcriptomic analyses aimed at elucidating the complex biosynthetic pathways of anthocyanins in fruits during ripening. researchgate.net Its presence has also been documented in other plants, including blackberries, Hibiscus rosa-sinensis, and the roots of Sophora flavescens, broadening its relevance in comparative plant biochemistry. notulaebotanicae.robiosynth.combiosynth.com

Historical Perspectives on Early Research and Discovery of this compound

The formal identification and characterization of this compound as a key pigment in red raspberries can be traced back to foundational research in the 1970s. A pivotal study by Bruce H. Barritt and Louis C. Torre, published in 1975, systematically investigated the anthocyanin profiles of 37 red raspberry cultivars. ashs.org Using techniques such as thin-layer chromatography, they aimed to create "anthocyanin fingerprints" to distinguish between different cultivars. ashs.org

Their work established that red raspberry anthocyanins were primarily derivatives of cyanidin and, to a lesser extent, pelargonidin. ashs.org They identified this compound as one of four major cyanidin-based pigments present in the majority of the cultivars studied, alongside cyanidin-3-glucoside, cyanidin-3-rutinoside (B1257026), and cyanidin-3-glucosylrutinoside. ashs.org Critically, their research revealed that the presence and relative abundance of these pigments varied among cultivars. For example, they noted that nine cultivars contained cyanidin-3-glucoside and cyanidin-3-sophoroside as their two major pigments, while 27 others contained all four major cyanidin glycosides. ashs.org This early work was fundamental in establishing the unique anthocyanin profile of red raspberries and positioned this compound as a significant compound for future phytochemical, genetic, and food science research. researchgate.netresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

Source: Data compiled from PubChem and Biosynth. nih.gov

Table 2: Documented Presence of this compound in Various Plant Species

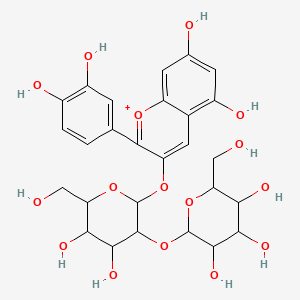

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYMMDGPXYVCER-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31O16+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Distribution and Occurrence of Cyanidin 3 O Sophoroside in Botanical Species

Detailed Analysis of Plant Sources

Rubus idaeus L. (Red Raspberry) as a Primary Source.ashs.orgnih.govresearchgate.netmdpi.comrsc.orgnotulaebotanicae.ro

Red raspberries (Rubus idaeus L.) are a significant source of cyanidin-3-O-sophoroside. ashs.orgnih.govresearchgate.netmdpi.comrsc.orgnotulaebotanicae.ro This anthocyanin is a major contributor to the fruit's vibrant red color. nih.gov Along with other anthocyanins like cyanidin-3-glucoside, cyanidin-3-rutinoside (B1257026), and cyanidin-3-glucosylrutinoside, this compound is a key component of the raspberry's phytochemical profile. ashs.orgnih.govresearchgate.net In fact, the sophoroside unit is considered a unique cyanidin (B77932) glycoside in red raspberries. nih.gov

Studies have consistently identified this compound as one of the most abundant anthocyanins in red raspberries. rsc.orgorgprints.org Its concentration can vary, however, depending on the cultivar and the fruit's stage of ripeness. mdpi.com The total anthocyanin content in red raspberries is estimated to be around 92.1 ± 19.7 mg per 100 g of fresh fruit. nih.gov

The main anthocyanins found in red raspberries include:

Cyanidin-3-sophoroside nih.govresearchgate.net

Cyanidin-3-glucoside nih.govresearchgate.net

Cyanidin-3-rutinoside nih.govresearchgate.net

Cyanidin-3-(2G-glucosylrutinoside) researchgate.net

Pelargonidin-3-sophoroside nih.govresearchgate.net

Pelargonidin-3-glucoside nih.govresearchgate.net

Research has shown that the accumulation of this compound differs among various red raspberry cultivars. ashs.org A study of 37 red raspberry cultivars and selections revealed different anthocyanin profiles. ashs.org Nine of these cultivars contained cyanidin-3-glucoside and cyanidin-3-sophoroside as their two major pigments. ashs.org Another 27 cultivars contained these two in addition to cyanidin-3-rutinoside and cyanidin-3-glucosylrutinoside. ashs.org

For instance, the 'Ljulin' variety has been found to contain this compound as its primary anthocyanin. notulaebotanicae.ro In contrast, the 'Veten' variety has cyanidin-3-O-glucoside, cyanidin-3-O-rutinoside, and this compound as its dominant cyanidin glycosides. notulaebotanicae.ro The 'Heritage' variety also shows a similar anthocyanin profile, with this compound and cyanidin-3-O-glucoside being predominant. orgprints.org

The following table details the anthocyanin content in different red raspberry cultivars.

| Cultivar/Variety | Major Anthocyanins Present | This compound Concentration (mg/100g FW) | Reference |

| Ample | This compound, Cyanidin-3-O-glucoside | 33.91 | phenol-explorer.eu |

| Muskoka (Red cultivated) | This compound, Cyanidin-3-O-glucoside | 106.23 | phenol-explorer.eu |

| Red wild | This compound, Cyanidin-3-O-glucoside | 45.98 | phenol-explorer.eu |

| Autumn Bliss | This compound, Cyanidin-3-O-glucoside | 3.55 - 5.49 | phenol-explorer.eu |

| Rubi | This compound, Cyanidin-3-O-glucoside | 49.55 | phenol-explorer.eu |

| Zeva | This compound, Cyanidin-3-O-glucoside | 50.43 | phenol-explorer.eu |

| Heritage | This compound, Cyanidin-3-O-glucoside | 24.51 - 26.13 | orgprints.orgphenol-explorer.eu |

| Ljulin | This compound | Not specified | notulaebotanicae.ro |

| Veten | Cyanidin-3-O-glucoside, Cyanidin-3-O-rutinoside, this compound | Not specified | notulaebotanicae.ro |

Sophora flavescens (Roots) as a Source.biosynth.com

The roots of Sophora flavescens, a plant used in traditional Chinese medicine, have been identified as a source of this compound chloride. biosynth.com This plant is known for a variety of bioactive compounds, including prenylated flavonoids and quinolizidine (B1214090) alkaloids like matrine (B1676216) and oxymatrine. nih.govscielo.br While flavonoids are a major component of Sophora flavescens, the presence of anthocyanins like this compound is a notable finding. scielo.brmdpi.com

Garcinia mangostana (Rind) as a Source.nih.govmdpi.comnih.govbiointerfaceresearch.comresearchgate.net

The rind of the mangosteen fruit (Garcinia mangostana) is another significant source of this compound. nih.govmdpi.comnih.govbiointerfaceresearch.comresearchgate.net This compound, along with cyanidin-3-O-glucoside, is a major anthocyanin in the mangosteen peel, contributing to its deep reddish-purple color. nih.govmdpi.comarccjournals.com Studies have reported that cyanidin-3-sophoroside can make up a large percentage of the total anthocyanin content in the rind. mdpi.com For example, one study found that cyanidin-3-sophoroside and cyanidin-3-glucoside were present at concentrations of 3 mg/g and 0.1 mg/g, respectively, in the peel at the final stage of maturation. nih.gov

The following table shows the anthocyanin composition of mangosteen rind from different studies.

| Anthocyanin | Concentration | Reference |

| This compound | 3 mg/g | nih.gov |

| Cyanidin-3-O-glucoside | 0.1 mg/g | nih.gov |

| This compound | 76.1% of total anthocyanins | mdpi.com |

| Cyanidin-3-O-glucoside | 13.4% of total anthocyanins | mdpi.com |

Hibiscus rosa-sinensis (Shoe-flower Petals) as a Source.mdpi.comdoi.orgtandfonline.combohrium.com

The petals of the shoe-flower (Hibiscus rosa-sinensis) contain cyanidin-3-sophoroside, which is a major contributor to the red color of the flowers. mdpi.comtandfonline.combohrium.com This anthocyanin has been identified in the extracts of lilac, pink, orange, and red hibiscus flowers, but not in white or yellow varieties. mdpi.com In red flower extracts, cyanidin-3-sophoroside was found to be the major component, with one study reporting a concentration of 21 mg/g of extract. mdpi.com This constituted about 60% of the total phenolic content in the red flower extracts. mdpi.com

Passiflora Species (Flower Corona Filaments) as a Source.mdpi.comresearchgate.net

This compound has been identified in the flower corona filaments of certain Passiflora species. mdpi.comresearchgate.net A study analyzing five different Passiflora species found this anthocyanin in Passiflora violacea and Passiflora caerulea. mdpi.comresearchgate.net The presence and combination of different anthocyanins, including this compound, are responsible for the diverse and vibrant colors seen in the corona filaments of passionflowers. mdpi.comscispace.com

The following table indicates the presence of this compound in the analyzed Passiflora species.

| Species | Presence of this compound | Reference |

| Passiflora violacea | Yes | mdpi.comresearchgate.net |

| Passiflora caerulea | Yes | mdpi.comresearchgate.net |

| Passiflora edulis | No | mdpi.comresearchgate.net |

| Passiflora incarnata | No | mdpi.comresearchgate.net |

| Passiflora coccinea | No | mdpi.comresearchgate.net |

Arachis hypogaea L. (Black Peanut Skins) as a Source

The skins of black peanuts (Arachis hypogaea L.) are a significant and well-documented source of this compound. nih.govresearchgate.netmdpi.com This compound is a major contributor to the dark pigmentation of the seed coat. nih.govmdpi.com In fact, it has been identified as the most abundant anthocyanin in black peanut skins, accounting for over 50% of the total anthocyanin content (TAC). nih.gov

Studies employing advanced analytical techniques such as High-Pressure Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS) and UPLC-Orbitrap-MS/MS have consistently identified and quantified this compound in extracts from black peanut skins. researchgate.netnih.gove-jkfn.org Research has shown that black peanut skins possess substantially higher levels of cyanidin-based anthocyanins compared to other peanut cultivars with different testa colors like red, spotted, or white. nih.gov

The concentration of this compound in black peanut skins has been quantified in several studies. One widely targeted metabolomic analysis reported a concentration of 529.7 ± 8.3 μg/g on a fresh weight basis. nih.gov Another study focused on the purification of anthocyanins from 2 grams of dry black peanut skins successfully obtained 5.77 ± 0.42 mg of this compound, highlighting its prevalence. researchgate.netnih.gov Along with Cyanidin-3-O-sambubioside, this compound is one of the two major anthocyanins found in this source. nih.govresearchgate.net

Table 1: Quantitative Findings of this compound in Black Peanut (Arachis hypogaea L.) Skins

| Reported Concentration/Yield | Basis | Analytical Method | Reference |

| 529.7 ± 8.3 μg/g | Fresh Weight (F.W.) | UPLC-ESI-MS | nih.gov |

| 5.77 ± 0.42 mg | From 2 g of dry skins | HPLC-PDA-ESI-MS/MS | researchgate.netnih.gov |

| Most abundant anthocyanin | Relative Abundance | HPLC-PDA-ESI-MS/MS | researchgate.net |

Ribes biebersteinii Berl. (Reddish-Black Berry) as a Source

Ribes biebersteinii Berl., known for its reddish-black berries, has been a subject of phytochemical investigation. srce.hr However, studies focused specifically on the anthocyanin composition of the fruits have not identified this compound. srce.hrresearchgate.net A detailed analysis of the methanol (B129727) extract from the fruits of R. biebersteinii led to the isolation of five other cyanidin glycosides: 3-O-sambubiosyl-5-O-glucosyl cyanidin, cyanidin 3-O-sambubioside, cyanidin 3-O-glucoside, cyanidin 3-O-(2G-xylosyl)-rutinoside, and cyanidin 3-O-rutinoside. srce.hrresearchgate.net

Interestingly, related sophoroside compounds have been found in other parts of the plant. A study on the leaves of Ribes biebersteinii Berl. reported the isolation of the flavonol glycosides quercetin (B1663063) 3-O-sophoroside and kaempferol (B1673270) 3-O-sophoroside. acgpubs.orgresearchgate.net This indicates the plant's capability to synthesize the sophorose sugar moiety and attach it to flavonoid backbones. Nevertheless, based on current scientific literature, the presence of this compound itself within the reddish-black berries of R. biebersteinii has not been documented.

Other Documented Botanical Occurrences

This compound is distributed across a diverse range of plant species, contributing to the vibrant red, purple, and blue hues of their flowers, fruits, and leaves. Besides black peanut skins, several other botanical sources have been identified.

It is a major anthocyanin in red raspberries (Rubus idaeus) and has also been detected in blackberries and hybridberries (Rubus L. species). researchgate.netphenol-explorer.eumiloa.eu The compound is also found in purple-fleshed sweet potatoes (Ipomoea batatas), where it is a key anthocyanin. medchemexpress.com Other documented sources include the roots of Sophora flavescens, the tubers of Tropaeolum tuberosum, and flowers of Hibiscus rosa-sinensis. biosynth.comnih.govneist.res.in Furthermore, it has been reported in plants belonging to the Orchidaceae family. medchemexpress.com Food composition databases also list its presence in various edible berries such as cloudberry, redcurrant, and sweet cherry. foodb.ca

Table 2: Documented Botanical Sources of this compound

| Plant Species | Common Name | Family | Plant Part | Reference |

| Rubus idaeus | Red Raspberry | Rosaceae | Fruit | phenol-explorer.eumiloa.eu |

| Rubus L. species | Blackberry / Hybridberry | Rosaceae | Fruit | researchgate.net |

| Ipomoea batatas (Linn.) Lamarck | Purple-Fleshed Sweet Potato | Convolvulaceae | Root | medchemexpress.com |

| Sophora flavescens | Shrubby Sophora | Fabaceae | Root | biosynth.com |

| Tropaeolum tuberosum | Mashua | Tropaeolaceae | Tuber | nih.gov |

| Hibiscus rosa-sinensis | Chinese Hibiscus | Malvaceae | Not Specified | neist.res.in |

| Various | Orchid | Orchidaceae | Not Specified | medchemexpress.com |

| Rubus sp. | Blackberry, Raspberry | Rosaceae | Fruit | foodb.ca |

| Rubus chamaemorus | Cloudberry | Rosaceae | Fruit | foodb.ca |

| Ribes rubrum | Redcurrant | Grossulariaceae | Fruit | foodb.ca |

| Prunus avium | Sweet Cherry | Rosaceae | Fruit | foodb.ca |

Biosynthetic Pathways and Molecular Regulation of Cyanidin 3 O Sophoroside Accumulation

General Anthocyanin Biosynthesis Pathway Overview

The biosynthesis of Cyanidin-3-O-sophoroside is rooted in the broader flavonoid pathway, a major route of secondary metabolism in plants. Anthocyanin production requires two main classes of genes: structural genes, which encode the enzymes directly involved in the synthesis, and regulatory genes, which control the transcription of the structural genes. nih.gov The pathway begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. nih.gov This molecule then enters the flavonoid pathway, where the enzyme Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.gov

Following this, Chalcone Isomerase (CHI) converts naringenin chalcone into the flavanone naringenin. nih.gov A series of hydroxylation and reduction steps, catalyzed by enzymes such as Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and Dihydroflavonol 4-reductase (DFR), modify the naringenin backbone to produce dihydroquercetin and subsequently leucocyanidin. tandfonline.comnih.gov The enzyme Anthocyanidin Synthase (ANS) then converts leucocyanidin into the unstable colored anthocyanidin, cyanidin (B77932). nih.govresearchgate.net To achieve stability, the cyanidin molecule must undergo glycosylation, a process catalyzed by UDP-flavonoid glucosyltransferases (UFGTs), which attach sugar moieties to the aglycone. researchgate.netnih.gov This intricate series of enzymatic reactions is tightly controlled at the transcriptional level, ensuring that anthocyanin accumulation occurs in specific tissues and at appropriate developmental stages. nih.gov

Enzymatic Steps Specific to this compound Formation

The formation of this compound from the cyanidin aglycone involves a two-step glycosylation process. The initial step, common to many cyanidin-based anthocyanins, is the attachment of a single glucose molecule to the 3-hydroxyl group of cyanidin, forming Cyanidin-3-O-glucoside. This reaction is catalyzed by a flavonoid 3-O-glucosyltransferase (3GT). frontiersin.orgnih.gov

The defining step in this compound synthesis is the addition of a second glucose molecule to the first glucose at the 2" position, creating a sophoroside linkage (β-1,2). This crucial glycosyl extension is catalyzed by a specific enzyme known as anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (3GGT). nih.gov Research in purple sweet potato has identified an Ib3GGT enzyme responsible for converting anthocyanidin 3-O-glucosides into anthocyanidin 3-O-sophorosides using UDP-glucose as the sugar donor. nih.gov This second glycosylation step not only contributes to the structural diversity of anthocyanins but also significantly enhances their stability and solubility within the plant cell. frontiersin.orgnih.gov The glycosylation process occurs in the cytosol. nih.gov

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of sugar moieties from an activated donor, such as a UDP-sugar, to an acceptor molecule. frontiersin.org In the context of this compound biosynthesis, uridine diphosphate (UDP): flavonoid glycosyltransferases (UFGTs) are paramount. frontiersin.orgmdpi.com These enzymes are characterized by a conserved 44-amino acid motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. frontiersin.orgfrontiersin.org

The formation of the sophoroside linkage is a highly specific reaction. While the initial glycosylation at the 3-O-position is carried out by a flavonoid 3-O-glycosyltransferase (3GT), the subsequent addition of the second glucose molecule is catalyzed by a distinct enzyme, an anthocyanin 3-O-glucoside 2″-O-glucosyltransferase. frontiersin.orgnih.gov This enzyme recognizes Cyanidin-3-O-glucoside as its substrate and specifically attaches a glucose molecule to the 2"-position of the existing glucose residue. nih.gov This demonstrates the regioselectivity of these enzymes, which is crucial for creating the vast diversity of flavonoid glycosides found in nature. The activity of these specific glycosyltransferases is the direct enzymatic determinant for the synthesis of this compound in plants that accumulate this compound. nih.gov

Genetic Regulation of Biosynthesis

The accumulation of this compound is intricately regulated at the genetic level. This control involves a coordinated interplay between structural genes that encode the biosynthetic enzymes and regulatory genes, primarily transcription factors, that modulate the expression of these structural genes. nih.govnih.gov

The biosynthesis of the cyanidin backbone is dependent on the expression of a suite of structural genes. Studies have consistently shown that the mRNA levels of these genes are often upregulated in concurrence with the accumulation of anthocyanins. nih.govresearchgate.net The expression of Flavonoid 3'-hydroxylase (F3'H) is particularly critical as it directs the pathway toward the production of cyanidin precursors. nih.gov Similarly, the final steps involving Anthocyanidin Synthase (ANS) and UDP-flavonoid glucosyltransferase (UFGT) are essential for the formation and stabilization of the final pigmented molecule. nih.gov The expression of the specific glycosyltransferase responsible for adding the second glucose moiety is the ultimate determinant for the synthesis of this compound.

Table 1: Key Structural Genes in this compound Biosynthesis

| Gene | Enzyme Name | Function in Pathway |

|---|---|---|

| PAL | Phenylalanine Ammonia-lyase | Catalyzes the first step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. nih.govresearchgate.net |

| C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov |

| CHS | Chalcone Synthase | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. tandfonline.comresearchgate.netnih.gov |

| CHI | Chalcone Isomerase | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. tandfonline.comresearchgate.netnih.gov |

| F3H | Flavanone 3-hydroxylase | Hydroxylates naringenin to produce dihydrokaempferol. tandfonline.comnih.govnih.gov |

| F3'H | Flavonoid 3'-hydroxylase | Hydroxylates dihydrokaempferol to produce dihydroquercetin, a key precursor for cyanidin. tandfonline.comnih.govnih.gov |

| DFR | Dihydroflavonol 4-reductase | Reduces dihydroquercetin to leucocyanidin. nih.govtandfonline.comnih.gov |

| ANS | Anthocyanidin Synthase (or LDOX) | Catalyzes the oxidation of leucocyanidin to form the unstable anthocyanidin, cyanidin. nih.govresearchgate.netnih.gov |

| UFGT | UDP-flavonoid Glycosyltransferase | Transfers a glucose moiety to the 3-O position of cyanidin (forming C3G) and subsequently to the 2" position of the glucose (forming C3S). researchgate.netnih.govnih.gov |

This table is interactive. Click on the headers to sort.

The expression of structural genes in the anthocyanin pathway is predominantly controlled by a conserved transcriptional complex known as the MBW complex. tandfonline.comnih.govnih.gov This complex consists of transcription factors from three families: R2R3-MYB, basic Helix-Loop-Helix (bHLH), and WD40-repeat proteins. tandfonline.comnih.gov The MBW complex binds to the promoter regions of the structural genes, thereby activating their transcription in a coordinated manner. tandfonline.com The specificity of anthocyanin production in different tissues and in response to various stimuli is largely determined by the specific MYB and bHLH components of the complex. nih.gov For instance, the transcription factor IbMYB1 has been shown to regulate the expression of the glycosyltransferase Ib3GGT, which is involved in sophoroside formation. nih.gov

In addition to the core MBW complex, other families of transcription factors have been implicated in the regulation of anthocyanin biosynthesis, including WRKY and NAC transcription factors. nih.govmdpi.com These factors can act as either positive or negative regulators, adding further layers of control to the biosynthetic pathway and allowing for fine-tuning of pigment production. nih.gov

Table 2: Key Transcription Factor Families Regulating Anthocyanin Biosynthesis

| Transcription Factor Family | Role in Regulation |

|---|---|

| MYB | A key component of the MBW complex; often determines the specificity of pathway activation. tandfonline.comnih.govnih.gov |

| bHLH | A core component of the MBW complex; interacts with MYB proteins to activate structural gene expression. tandfonline.comnih.govnih.gov |

| WD40 | Acts as a scaffold protein, stabilizing the interaction between MYB and bHLH transcription factors in the MBW complex. nih.govnih.gov |

| WRKY | Involved in the regulation of anthocyanin biosynthesis, often in response to biotic and abiotic stress. nih.gov |

| NAC | Can modulate anthocyanin synthesis, sometimes in response to developmental cues or environmental stress. nih.govmdpi.com |

This table is interactive. Click on the headers to sort.

Phytohormones are crucial internal signaling molecules that significantly influence plant growth, development, and response to stress, including the regulation of anthocyanin accumulation. nih.govmdpi.com Several phytohormones have been shown to modulate the expression of both regulatory and structural genes involved in the biosynthesis of compounds like this compound.

Abscisic acid (ABA) is a key hormone that often promotes anthocyanin biosynthesis, particularly in response to stress conditions like drought and high salinity. nih.govmdpi.com Jasmonic acid (JA) is another important signaling molecule, where JAZ proteins can interact with MYB and bHLH factors to repress the formation of the MBW complex; this inhibition is relieved in the presence of JA, allowing for gene activation. nih.gov Other hormones such as auxins, cytokinins, and strigolactones also play a role, creating a complex signaling network that fine-tunes pigment production according to the plant's developmental stage and environmental conditions. nih.govmdpi.com The signaling pathways of these hormones intersect with the genetic regulatory network of anthocyanin synthesis, influencing the activity of key transcription factors and thereby controlling the accumulation of final products like this compound. nih.gov

Integrated Omics Approaches in Biosynthesis Research

The intricate process of this compound biosynthesis and its regulation is increasingly being unraveled through the application of integrated omics technologies. These high-throughput approaches, including transcriptomics and metabolomics, provide a comprehensive view of the molecular mechanisms governing the accumulation of this important anthocyanin.

Transcriptomics for Gene Expression Profiling

Transcriptomic analysis is a powerful tool for identifying and quantifying the expression levels of genes involved in the this compound biosynthetic pathway. By comparing the transcriptomes of tissues or developmental stages with varying levels of this compound, researchers can pinpoint key structural and regulatory genes.

In studies on postharvest raspberries (Rubus idaeus L.), transcriptome analysis has identified 32 differentially expressed structural genes associated with anthocyanin and flavonoid synthesis. Among these, the significant upregulation of genes such as PAL, CHS, F3H, C4H, F3'H, DFR, ANS, CHI, and UFGT has been shown to promote anthocyanin synthesis and pigment accumulation, including that of this compound frontiersin.orgnih.gov. Similarly, in yam (Dioscorea alata L.), transcriptome analysis has revealed significant differences in the expression levels of MYB, ERF, and WRKY transcription factors under different light conditions, which influence anthocyanin biosynthesis nih.gov.

Key structural genes involved in the anthocyanin biosynthetic pathway leading to cyanidin-type anthocyanins include early biosynthetic genes like CHS, CHI, F3H, and F3′H, and late biosynthetic genes such as F3′5′H, DFR, ANS, and UFGT mdpi.com. The expression of these genes is often tightly controlled by transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 protein families, which can act individually or as a complex to regulate the structural genes nih.gov.

Below is a table summarizing key genes identified through transcriptomics that are involved in the biosynthesis of cyanidin-based anthocyanins.

| Gene Abbreviation | Gene Name | Function in Biosynthesis |

| PAL | Phenylalanine ammonia-lyase | Catalyzes the first step in the phenylpropanoid pathway. |

| C4H | Cinnamate 4-hydroxylase | Catalyzes the conversion of cinnamate to p-coumarate. |

| 4CL | 4-coumarate-CoA ligase | Activates p-coumarate to its CoA-thioester. |

| CHS | Chalcone synthase | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |

| CHI | Chalcone isomerase | Catalyzes the stereospecific isomerization of chalcones into flavanones. |

| F3H | Flavanone 3-hydroxylase | Catalyzes the 3-hydroxylation of flavanones to dihydroflavonols. |

| F3'H | Flavonoid 3'-hydroxylase | Catalyzes the hydroxylation of the B-ring of flavonoids at the 3' position, leading to cyanidin precursors. |

| DFR | Dihydroflavonol 4-reductase | Reduces dihydroflavonols to leucoanthocyanidins. |

| ANS/LDOX | Anthocyanidin synthase/Leucoanthocyanidin dioxygenase | Catalyzes the oxidation of leucoanthocyanidins to colored anthocyanidins. |

| UFGT | UDP-glucose:flavonoid 3-O-glucosyltransferase | Catalyzes the glycosylation of anthocyanidins to form anthocyanins. |

Metabolomics for Pathway Intermediates and End-Product Profiling

Metabolomic analysis complements transcriptomics by providing a snapshot of the small-molecule intermediates and end-products within a biological system. This approach is crucial for identifying and quantifying this compound and its precursors, thereby confirming the functional outcomes of gene expression.

In studies of postharvest raspberries, metabolomic analysis identified 43 key metabolites linked to anthocyanin biosynthesis, with this compound and Cyanidin-3-O-glucoside being among the identified compounds frontiersin.orgnih.gov. Targeted metabolomics in yam has identified procyanidins and cyanidin glycosides, including this compound, as the primary anthocyanin components influenced by light conditions nih.gov. These analyses can reveal the accumulation patterns of specific anthocyanins and other related flavonoids, providing a detailed chemical phenotype. For instance, in some raspberry species, this compound is the most abundant anthocyanin frontiersin.org.

The following table presents a selection of metabolites identified in the biosynthetic pathway leading to and including this compound.

| Metabolite | Role in Pathway |

| Phenylalanine | Primary precursor for the phenylpropanoid pathway. |

| p-Coumaroyl-CoA | Key intermediate in the phenylpropanoid pathway. |

| Naringenin chalcone | The product of the CHS-catalyzed reaction. |

| Naringenin | A flavanone intermediate. |

| Dihydrokaempferol | A dihydroflavonol precursor. |

| Dihydroquercetin | Precursor for cyanidin-based anthocyanins. |

| Leucocyanidin | The product of the DFR-catalyzed reaction. |

| Cyanidin | The aglycone backbone of cyanidin-based anthocyanins. |

| Cyanidin-3-O-glucoside | A common cyanidin glycoside. |

| This compound | The final product of a specific glycosylation step. |

Correlative Analyses Between Gene Expression and Metabolite Accumulation

The integration of transcriptomic and metabolomic data through correlative analyses is a powerful strategy to elucidate the regulatory networks governing this compound accumulation. By correlating the expression levels of specific genes with the abundance of certain metabolites, researchers can infer gene function and identify key regulatory points in the biosynthetic pathway.

In raspberry, an integrated analysis revealed that the accumulation of this compound was correlated with nine structural genes involved in anthocyanin biosynthesis, 19 transcription factors, and 14 hormone signaling-related genes frontiersin.orgnih.gov. This suggests a complex regulatory network involving not only the core biosynthetic genes but also a broader set of regulatory and signaling components frontiersin.org. Similarly, in yam, a strong correlation was found between the expression of specific MYB and WRKY transcription factors and the accumulation of procyanidins and anthocyanins, including cyanidin glycosides nih.gov.

These correlative studies provide strong evidence for the functional roles of candidate genes in the biosynthesis of this compound. For example, a significant positive correlation between the expression of a particular UFGT gene and the accumulation of this compound would strongly suggest that this enzyme is responsible for the final glycosylation step in its formation.

Comparative Biosynthetic Studies with Related Cyanidin Glycosides (e.g., Cyanidin-3-O-glucoside)

Comparative studies between the biosynthesis of this compound and other related cyanidin glycosides, such as the more common Cyanidin-3-O-glucoside, provide valuable insights into the enzymatic machinery responsible for the diversity of anthocyanin structures. The primary difference between these two molecules lies in the sugar moiety attached to the cyanidin core; Cyanidin-3-O-glucoside has a single glucose molecule, while this compound has a disaccharide (sophorose).

This structural difference is determined by the specificity of the glycosyltransferase enzymes that act in the final steps of the biosynthetic pathway. The biosynthesis of Cyanidin-3-O-glucoside is catalyzed by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) nih.gov. The formation of this compound, however, requires an additional glycosylation step, which could be catalyzed by a different glycosyltransferase that adds a second glucose molecule to the existing glucose of Cyanidin-3-O-glucoside, or by a single enzyme capable of transferring the entire sophorose unit.

Transcriptomic and metabolomic studies in plants that produce both types of glycosides, such as raspberry, have shown that while many of the upstream biosynthetic genes are shared, the expression patterns of specific glycosyltransferase genes may differ, leading to the differential accumulation of these compounds frontiersin.org. The relative abundance of this compound and Cyanidin-3-O-glucoside can vary significantly between different species and even cultivars, reflecting the diversity and evolution of the enzymatic tools for anthocyanin modification frontiersin.org.

The table below provides a comparison of the key features of this compound and Cyanidin-3-O-glucoside.

| Feature | This compound | Cyanidin-3-O-glucoside |

| Aglycone | Cyanidin | Cyanidin |

| Sugar Moiety | Sophorose (a disaccharide of two glucose units) | Glucose (a monosaccharide) |

| Final Biosynthetic Enzyme(s) | Likely involves a specific sophorosyltransferase or a two-step glycosylation process. | Catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). |

| Relative Abundance | Can be the most abundant anthocyanin in certain species like red raspberry. | One of the most widespread anthocyanins in nature. |

Advanced Methodologies for Extraction and Purification in Research Settings

Principles of Solvent-Based Extraction Techniques

Solvent-based extraction is the foundational step in isolating Cyanidin-3-O-sophoroside from its natural sources. The selection of an appropriate solvent system is paramount to ensure high extraction efficiency while maintaining the structural integrity of the molecule. Anthocyanins, including this compound, are polar molecules, dictating the use of polar solvents for their effective solubilization. nih.gov

In research settings, methanol (B129727) and ethanol (B145695) are the most commonly employed solvents for the extraction of anthocyanins. nih.gov Their polarity allows for the effective dissolution of these glycosylated compounds. However, the stability of anthocyanins is highly pH-dependent. The flavylium (B80283) cation, the most stable and colored form of anthocyanins, predominates in acidic conditions, typically at a pH of less than 3. nih.gov In neutral or alkaline environments, anthocyanins are prone to degradation into colorless or brown compounds. nih.gov

To counteract this degradation and enhance extraction efficiency, the extraction solvents are almost invariably acidified. The addition of a small amount of acid to the alcoholic solvent helps to maintain the flavylium cation structure, thus preserving the integrity and color of the this compound molecule. nih.gov Commonly used acids for this purpose include weak organic acids like formic acid, acetic acid, or citric acid, as strong mineral acids such as hydrochloric acid can potentially cause hydrolysis of the glycosidic bonds over time. nih.govnih.gov

The choice between methanol and ethanol can influence the extraction yield. Methanol is often reported to have a slightly higher extraction efficiency for anthocyanins. sci-hub.se However, due to its toxicity, ethanol is frequently preferred, especially when the final product is intended for applications where residual solvent toxicity is a concern. The concentration of the alcohol in water is also a critical parameter, with aqueous alcohol solutions often demonstrating superior extraction capabilities compared to absolute alcohol. mdpi.com

A general protocol for the extraction of this compound would involve the maceration or sonication of the plant material in an acidified solution of methanol or ethanol. phcog.com The process parameters, such as temperature, extraction time, and the solid-to-liquid ratio, are optimized to maximize the yield of the target compound. core.ac.uk For instance, studies on related anthocyanins have shown optimal extraction with 60% methanol at 50°C for one hour. sci-hub.se Another study on pigmented plants utilized 50% ethanol with the pH adjusted to 2 for extraction. phcog.com

| Parameter | Typical Range/Value | Rationale |

| Solvent | Methanol or Ethanol | Polar nature dissolves polar anthocyanins. |

| Solvent Concentration | 50-80% in water | Aqueous solutions often improve extraction efficiency. mdpi.com |

| Acidification | 0.1% - 1% Formic, Acetic, or Citric Acid | Stabilizes the flavylium cation of the anthocyanin. nih.gov |

| Temperature | 30-60°C | Increases solubility and diffusion; higher temperatures can cause degradation. core.ac.uknih.gov |

| Extraction Time | 20-120 minutes | Optimized to maximize yield without significant degradation. sci-hub.secore.ac.uk |

| Solid-to-Liquid Ratio | 1:10 to 1:35 (g/mL) | A higher solvent volume enhances extraction but requires more extensive concentration steps. core.ac.uk |

Chromatographic Purification Strategies

Following crude extraction, the resultant solution contains this compound along with a complex mixture of other compounds such as sugars, organic acids, other flavonoids, and phenolic compounds. To isolate this compound to a high degree of purity, various chromatographic techniques are employed, often in a sequential manner.

Column chromatography is a cornerstone of purification in natural product chemistry. The principle involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the solvent that moves through the column).

Macroporous adsorption resins are widely used for the initial cleanup and enrichment of anthocyanins from crude extracts. who.int These resins are synthetic polymers with a porous structure, a large surface area, and no ionic functional groups. The separation is based on the principle of adsorption, where molecules are retained on the resin surface through van der Waals forces and hydrophobic interactions.

Amberlite XAD-7HP is an aliphatic acrylic resin with intermediate polarity. rsc.org Its aliphatic nature allows it to adsorb non-polar compounds from aqueous systems and polar compounds from non-polar solvents. In the context of this compound purification, the crude aqueous extract is loaded onto the XAD-7HP column. The anthocyanins, which are less polar than sugars and organic acids, adsorb to the resin. A water wash is then used to elute the highly polar impurities like sugars and acids. Subsequently, a less polar solvent, typically an acidified ethanol or methanol solution, is used to desorb and elute the enriched anthocyanins. core.ac.uk

AB-8 resin is another commonly used macroporous resin, characterized as being semi-polar. rsc.org It has demonstrated excellent adsorption and desorption characteristics for anthocyanins. tandfonline.comresearchgate.net Research on the purification of anthocyanins from red raspberry, which contains this compound, identified AB-8 resin as being highly effective. tandfonline.comresearchgate.net In one study, optimal adsorption was achieved with a sample solution concentration of 0.2912 mg/mL at a flow rate of 0.5 mL/min. tandfonline.comresearchgate.net The desorption was optimized using a 60:40 (v/v) ethanol-water solution at a flow rate of 1.0 mL/min. tandfonline.comresearchgate.net This single step resulted in a 19.1-fold increase in anthocyanin purity with a recovery yield of 98.84%. tandfonline.comresearchgate.net

| Resin | Type | Adsorption Principle | Elution Solvent for Anthocyanins | Key Findings |

| Amberlite XAD-7HP | Aliphatic Acrylic (Intermediate Polarity) | Adsorption via hydrophobic and van der Waals interactions. | Acidified Ethanol or Methanol | Effective for initial cleanup and removal of polar impurities like sugars. core.ac.uk |

| AB-8 Resin | Semi-polar | Adsorption based on polarity differences. | 60% Ethanol-Water | Showed high adsorption and desorption capacity for this compound, leading to a significant increase in purity. tandfonline.comresearchgate.net |

After enrichment using macroporous resins, Size Exclusion Chromatography (SEC) is often employed as a subsequent purification step. Sephadex LH-20 is a popular stationary phase for this purpose. It is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing it to be used with a variety of solvents, including water and methanol. prep-hplc.com

The primary separation mechanism on Sephadex LH-20 is molecular sizing. Smaller molecules can enter the pores of the gel beads, leading to a longer path through the column and thus, a later elution. Larger molecules are excluded from the pores and pass through the column more quickly, eluting first. However, due to the dual nature of the Sephadex LH-20 matrix, partitioning and adsorption effects can also contribute to the separation, especially when using organic solvents. prep-hplc.comresearchgate.net

In the purification of this compound, Sephadex LH-20 is particularly useful for separating the anthocyanin from other flavonoids and phenolic compounds of similar polarity but different molecular size. In a study involving red raspberry anthocyanins, a fraction enriched using AB-8 resin was further purified on a Sephadex LH-20 column. tandfonline.com A gradient elution with increasing concentrations of methanol (from 30% to 70%) was used to separate different anthocyanins. tandfonline.com This two-step process of macroporous resin followed by Sephadex LH-20 chromatography successfully yielded this compound with a purity of 94.76%. tandfonline.comresearchgate.net

| Parameter | Description |

| Stationary Phase | Sephadex LH-20 |

| Principle | Primarily size exclusion, with potential for partitioning and adsorption effects. prep-hplc.comresearchgate.net |

| Mobile Phase | Aqueous Methanol or Ethanol gradients |

| Application | Separation of this compound from other flavonoids and phenolic compounds. |

| Achieved Purity | Up to 94.76% for this compound when used after macroporous resin chromatography. tandfonline.comresearchgate.net |

Reversed-Phase Chromatography (RPC) is a powerful high-resolution technique used in the final stages of purification. In RPC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (hydrophilic). Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column.

An ODS (octadecylsilyl) or C18 column is a common choice for the reversed-phase separation of anthocyanins. The YMC-Pack ODS-AQ-HG is a specific type of ODS column designed to be "aqueous compatible." ymcamerica.comymc.co.jp It has a hydrophilic surface that allows it to be used with highly aqueous mobile phases, even 100% water, without the loss of performance that can occur with traditional ODS columns. ymcamerica.comymc.co.jp This makes it particularly well-suited for the separation of polar compounds like anthocyanin glycosides. thomassci.com

For the purification of this compound, a gradient elution is typically employed. The mobile phase usually consists of an aqueous component (often acidified with formic or acetic acid to maintain anthocyanin stability) and an organic modifier like acetonitrile (B52724) or methanol. energ-en.ro The separation begins with a high proportion of the aqueous phase, and the concentration of the organic modifier is gradually increased. This causes the weakly retained polar compounds to elute first, followed by the more hydrophobic compounds as the mobile phase becomes more non-polar. The elution order of anthocyanins in RPC is influenced by the aglycone structure and the nature and number of sugar moieties. energ-en.ro The ODS-AQ-HG's unique chemistry provides strong retention for polar compounds, which can lead to enhanced resolution of complex mixtures of glycosides. ymc.co.jp

Rigorous Analytical Techniques for Structural Elucidation and Quantification

Chromatographic Quantification Methods

Chromatographic techniques are fundamental for separating Cyanidin-3-O-sophoroside from complex mixtures, enabling its accurate quantification.

High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector is a widely used method for the quantification of this compound. nih.gov This technique separates compounds based on their interaction with a stationary phase, and the PDA detector provides absorbance data across a range of wavelengths. For anthocyanins like this compound, detection is typically performed in the visible range, specifically around 520 nm, which corresponds to their characteristic red-purple color. nih.govresearchgate.net

The UV-Vis spectrum of this compound features two primary absorption maxima: one in the UV region around 280 nm and another in the visible region between 516 nm and 520 nm. researchgate.netresearchgate.net Quantification is generally achieved by creating a calibration curve with a known standard, often cyanidin-3-glucoside, due to its commercial availability. nih.gov The purity of isolated this compound can also be assessed using HPLC-PDA, where a purity of 97.29% has been reported in studies on black peanut skins. nih.gov The method's robustness has been demonstrated in the analysis of various plant extracts, including wild raspberries and mangosteen pericarp. nih.govftb.com.hr

Table 1: HPLC-PDA Parameters for this compound Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Detection Wavelength (λmax) | ~520 nm (Visible), ~280 nm (UV) | researchgate.net |

| Specific λmax | 518 nm | researchgate.net |

| Quantification Method | External standard calibration curve (e.g., cyanidin-3-glucoside) | nih.gov |

| Reported Purity Assessment | 97.29% (from black peanut skin) | nih.gov |

Mass Spectrometric Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns.

The coupling of HPLC with Electrospray Ionization-Mass Spectrometry (HPLC/ESI-MS) is a powerful technique for the identification of anthocyanins. nih.govacs.org In this method, the eluent from the HPLC column is introduced into the mass spectrometer via an ESI source, which ionizes the analytes. Anthocyanins are typically analyzed in the positive ionization mode. sioc-journal.cn HPLC/ESI-MS has been successfully used to identify this compound in extracts from red raspberries and Bulgarian raspberry cultivars. researchgate.netcabidigitallibrary.org In these analyses, the compound is identified by its specific mass-to-charge ratio (m/z). For this compound, the molecular ion [M]+ is observed at m/z 611. cabidigitallibrary.org

For higher accuracy and confidence in identification, Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry is employed. nih.gov This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte. scielo.br The exact mass of the protonated molecule [M]+ of this compound has been determined to be 611.160661338, corresponding to the chemical formula C₂₇H₃₁O₁₆⁺. phytohub.eu This level of precision is crucial for distinguishing between isomers and compounds with very similar molecular weights. Public databases like MassBank contain LC-ESI-QTOF spectral data for this compound, facilitating its identification. massbank.eumassbank.eu

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₇H₃₁O₁₆⁺ | phytohub.eu |

| Monoisotopic Mass [M]⁺ | 611.160661338 Da | phytohub.eu |

| Ionization Mode | Positive ESI | massbank.eu |

Tandem mass spectrometry (MS/MS) is essential for the definitive structural elucidation of this compound. In an MS/MS experiment, the molecular ion (parent or precursor ion) is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller fragment ions (daughter or product ions). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound ([M]⁺ at m/z 611), the most characteristic fragmentation is the loss of the sophorose unit (a disaccharide composed of two glucose units), which has a mass of 324 Da. This results in a major product ion at m/z 287, corresponding to the cyanidin (B77932) aglycone. cabidigitallibrary.orgnih.gov This specific neutral loss confirms the identity of both the aglycone and the attached disaccharide. The differentiation between isomers like cyanidin-3-sophoroside (with a 1→2 glycosidic bond) and cyanidin-3,5-diglucoside can be achieved by analyzing their distinct fragmentation patterns. cabidigitallibrary.orgsci-hub.se

Table 3: MS/MS Fragmentation Data for this compound

| Precursor Ion [M]⁺ (m/z) | Major Product Ion (m/z) | Neutral Loss (Da) | Interpretation | Reference |

|---|---|---|---|---|

| 611 | 287 | 324 | Loss of sophorose unit (C₁₂H₂₀O₁₀) | cabidigitallibrary.org |

| 611.16 | 287.05 | 324.11 | Loss of sophorose, yielding the cyanidin aglycone | massbank.eu |

Spectroscopic Confirmation Techniques

While chromatography and mass spectrometry are powerful, other spectroscopic techniques are often used for unambiguous structural confirmation.

UV-Visible (UV-Vis) spectroscopy is used to obtain the absorption spectrum of this compound. As with other cyanidin-3-glycosides, it displays two characteristic absorption maxima, one in the UV range at approximately 280 nm and another in the visible range around 520 nm. researchgate.net The exact position of the visible maximum can shift depending on the pH of the solution; a bathochromic (red) shift is typically observed as the pH increases. researchgate.netscholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information. Techniques such as ¹H NMR and ¹³C NMR, along with 2D NMR experiments (like COSY, HSQC, and HMBC), allow for the complete assignment of all proton and carbon signals in the molecule, confirming the nature of the sugar moiety, the aglycone structure, and the exact position of the glycosidic linkage. nih.govnih.gov NMR analysis of this compound has been performed, confirming its structure in isolates from sources like black peanut skins. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Spectral Profiles and Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing anthocyanins like this compound. The analysis of the UV-Vis spectrum provides a distinct profile that aids in its identification. Typically, in an acidified methanol (B129727) solution, the spectrum of this compound exhibits two primary absorption maxima (λmax). nih.govresearchgate.net

The first peak appears in the UV region, around 280 nm, which is characteristic of the benzoyl moiety of the flavonoid structure. The second, more prominent peak is observed in the visible region, typically between 516 nm and 529 nm, and is responsible for the compound's vibrant red-to-purple coloration, corresponding to the cinnamoyl system of the flavylium (B80283) ion. nih.govdoi.org The exact position of this visible maximum can be influenced by the solvent and pH. Studies have shown that a bathochromic shift (a shift to longer wavelengths) occurs as the pH of the solution increases. nih.gov

Furthermore, the addition of specific reagents can provide more structural information. For instance, adding a 5% aluminum chloride (AlCl₃) solution causes a significant bathochromic shift of approximately 40-48 nm in the visible maximum. researchgate.netresearchgate.net This shift is a reliable indicator of the presence of free ortho-dihydroxyl groups on the B-ring of the cyanidin aglycone, a key structural feature. researchgate.net The ratio of the absorbance at 440 nm to the absorbance at the visible maximum (E440/Evis.max) is also used to confirm glycosylation at the C-3 position, with values typically around 23-24%. researchgate.net

Table 1: UV-Vis Spectral Characteristics of this compound and Related Glycosides

| Feature | Typical Value/Observation | Significance | Source(s) |

| UV Maximum (λmax) | ~280 nm | Corresponds to the benzoyl system (A-ring) | nih.govresearchgate.net |

| Visible Maximum (λmax) | 526 - 529 nm (in acidified MeOH) | Corresponds to the cinnamoyl system (B-ring and heterocyclic ring) | researchgate.netresearchgate.netnih.gov |

| Effect of pH | Bathochromic shift with increasing pH | Indicates changes in the flavylium ion structure | nih.gov |

| AlCl₃ Shift Test | Bathochromic shift of ~40-48 nm | Confirms presence of ortho-dihydroxyl groups on the B-ring | researchgate.netresearchgate.net |

| E440/Evis.max Ratio | ~23% | Suggests glycosylation at the C-3 position | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to precisely map the molecule's carbon skeleton and the arrangement of its protons. np-mrd.org

¹H NMR spectra provide information on the protons of the cyanidin aglycone and the two glucose units of the sophorose moiety. Specific signals in the aromatic region confirm the substitution pattern of the A- and B-rings of the cyanidin core. srce.hr For example, signals corresponding to H-6, H-8, H-2', H-5', and H-6' are clearly identifiable. srce.hr The anomeric protons of the two glucose units typically appear as doublets in the region of δ 4.5-5.6 ppm, and their coupling constants help establish their β-configuration. srce.hr

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Cyanidin Moiety in Related Glycosides (in D₂O with 10% TFA)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) | Source(s) |

| Aglycone (Cyanidin) | |||

| 2 | 164.0 | - | srce.hr |

| 3 | 145.6 | - | srce.hr |

| 4 | 136.7 | - | srce.hr |

| 5 | 159.2 | - | srce.hr |

| 6 | 95.1 | 6.91 (s) | srce.hr |

| 7 | 169.0 | - | srce.hr |

| 8 | 103.7 | 7.02 (s) | srce.hr |

| 9 | 157.5 | - | srce.hr |

| 10 | 111.7 | - | srce.hr |

| 1' | 121.2 | - | srce.hr |

| 2' | 118.3 | 8.09 (d, 2.2) | srce.hr |

| 3' | 147.4 | - | srce.hr |

| 4' | 155.8 | - | srce.hr |

| 5' | 117.4 | 7.95 (d, 8.9) | srce.hr |

| 6' | 126.9 | 8.32 (dd, 8.9, 2.2) | srce.hr |

Note: Data is based on the closely related cyanidin 3-O-sambubiosyl-5-O-glucosyl cyanidin and is representative of the cyanidin aglycone portion.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry and conformational properties of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light, which provides information on the three-dimensional structure of the molecule and its aggregates. nih.govajevonline.org

For anthocyanins, CD signals can arise from the inherent chirality of the glycosidic linkages and the potential for self-aggregation into stacked, chiral supramolecular structures. nih.govajevonline.org Studies on similar anthocyanidin 3-glucosides have shown that their dimers exhibit distinct CD signals, which can be used to determine the nature of their stacking (e.g., left-handed or right-handed). nih.gov

More commonly, CD spectroscopy is employed to study the conformational changes that occur in macromolecules, such as proteins, upon interaction with this compound. researchgate.net For instance, research on the inhibition of polyphenol oxidase (PPO) by Cyanidin-3-sophoroside used CD spectroscopy to validate that the binding of the compound induced a conformational change in the enzyme. researchgate.net Similarly, studies on the interaction of the related cyanidin-3-O-glucoside with various proteins have demonstrated that binding leads to alterations in the protein's secondary structure, such as a decrease in α-helix content and an increase in β-sheet content. nih.govresearchgate.net These findings are crucial for understanding how this compound exerts its effects in biological systems.

3D Fluorescence Spectroscopy for Molecular Interactions

Three-dimensional (3D) fluorescence spectroscopy is a highly sensitive technique used to explore molecular interactions by examining the fluorescence properties of a system. This method is particularly useful for studying the binding of a ligand, such as this compound, to a protein that contains intrinsic fluorophores like tryptophan and tyrosine. researchgate.netfigshare.com

The technique involves scanning a range of excitation and emission wavelengths simultaneously, generating a three-dimensional contour plot. This plot provides detailed information about changes in the microenvironment of the protein's fluorophores upon binding. When this compound interacts with a protein, it can quench the protein's intrinsic fluorescence. researchgate.netdoi.org Analysis of this quenching effect helps to determine the binding mechanism (static or dynamic), binding constants, and the number of binding sites. doi.org

Studies have demonstrated that the interaction of Cyanidin-3-sophoroside with enzymes like polyphenol oxidase leads to a static quenching of the enzyme's fluorescence, indicating the formation of a ground-state complex between the anthocyanin and the protein. researchgate.net The 3D fluorescence spectra in such studies confirm that the binding event alters the tertiary structure of the protein, changing the polarity of the microenvironment around the tryptophan and tyrosine residues. researchgate.netfigshare.com

Table 3: Findings from Fluorescence Spectroscopy on Anthocyanin-Protein Interactions

| Studied Interaction | Key Findings from Fluorescence Spectroscopy | Inferred Mechanism/Conclusion | Source(s) |

| Cyanidin-3-sophoroside (CS) and Polyphenol Oxidase (PPO) | CS quenches the intrinsic fluorescence of PPO. | Static quenching mechanism; formation of a ground-state CS-PPO complex. | researchgate.net |

| Cyanidin-3-O-glucoside (C3G) and Soy Proteins (7S/11S) | C3G quenches protein fluorescence; synchronous and 3D fluorescence show changes in Trp/Tyr microenvironment. | Static quenching via electrostatic forces; C3G alters the tertiary structure of the proteins. | doi.org |

| Cyanidin-3-O-glucoside (C3G) and Whey Protein | C3G causes static quenching of protein fluorescence. | Formation of a C3G-protein complex; hydrophobic interactions are the major binding force. | doi.org |

| Cyanidin-3-O-glucoside (C3G) and Walnut Protein Isolate (WPI) | Static quenching of WPI fluorescence observed. Kq values higher than the maximum diffusion constant. | Confirms a static quenching mechanism is the primary mode of interaction. | nih.gov |

Mechanistic Investigations of Biological Activities at the in Vitro and Cellular Levels

Enzyme Inhibition Mechanisms

Cyanidin-3-O-sophoroside has been the subject of focused research to elucidate its mechanisms of action at the molecular level, particularly concerning its ability to inhibit enzymes involved in oxidation and pigmentation processes.

Polyphenol oxidase (PPO) is a key enzyme responsible for enzymatic browning in fruits and vegetables, which can lead to significant nutritional loss and reduced shelf life. This compound, isolated from the rind of Garcinia mangostana, has been identified as a potent inhibitor of PPO activity. nih.govresearchgate.net

Kinetic studies utilizing Lineweaver-Burk plots have demonstrated that this compound acts as a non-competitive inhibitor of polyphenol oxidase. nih.govresearchgate.net This mode of inhibition indicates that the compound does not bind to the active site of the enzyme but rather to an allosteric site. researchgate.net By binding to this alternative site, it induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site.

Molecular docking and simulation studies have provided further insight into the interaction between this compound and PPO. These computational analyses have confirmed a stable binding pattern between the compound and the enzyme. nih.govresearchgate.net The binding energy for this interaction has been calculated to be -8.124 kcal/mol, indicating a strong and spontaneous association. nih.govresearchgate.net These studies support the non-competitive inhibition mechanism by illustrating how the compound can bind to a site distinct from the active center, thereby altering the enzyme's structure and function.

| Interaction Parameter | Value | Significance |

| Binding Energy | -8.124 kcal/mol | Indicates a strong and favorable binding interaction between this compound and PPO. |

Spectroscopic analysis has revealed that this compound quenches the intrinsic fluorescence of polyphenol oxidase through a static mechanism. nih.govresearchgate.net This occurs when the inhibitor forms a ground-state complex with the enzyme. The formation of this complex alters the microenvironment of the enzyme's fluorescent amino acid residues, such as tryptophan, leading to a decrease in fluorescence intensity. The static nature of this quenching is temperature-dependent and further confirms the formation of a stable this compound-PPO complex. nih.govresearchgate.net The activation energy required to disrupt the amino acid residues at the enzyme's binding site was determined to be 4.654 ± 0.1091 kJmol⁻¹. nih.govresearchgate.net

| Fluorescence Quenching Parameter | Observation | Interpretation |

| Quenching Mechanism | Static | Formation of a ground-state complex between this compound and PPO. |

| Activation Energy of Disruption | 4.654 ± 0.1091 kJmol⁻¹ | Energy required to disrupt the amino acid residues at the binding site. |

Tyrosinase, a copper-containing enzyme, is a key regulator of melanin (B1238610) synthesis and is also involved in the browning of foods. While specific kinetic studies on this compound's inhibition of tyrosinase are not extensively detailed in the available literature, research on the closely related compound, cyanidin-3-O-glucoside, provides valuable insights. Computational and in vitro studies on cyanidin-3-O-glucoside have explored its interaction with mushroom tyrosinase. nih.govnih.gov Molecular docking studies predicted favorable docked poses with binding energies ranging from -9.346 to -5.795 kcal/mol. nih.govnih.gov These findings suggest that cyanidin (B77932) glycosides, in general, have the potential to act as tyrosinase inhibitors, although the precise mechanism and potency may vary depending on the specific sugar moiety attached.

Cellular and Molecular Interaction Studies

Interactions with Efflux Pumps (e.g., ABCB1/P-glycoprotein)

This compound has been identified as a compound that interacts with the human ABCB1 transporter (P-glycoprotein or P-gp), a protein crucial in the development of multidrug resistance in cancers and a key determinant in the pharmacokinetics of many drugs. researchgate.netnih.govmdpi.com This transporter is an active exporter found in the plasma membrane of cells, particularly those forming biological barriers. researchgate.netmdpi.com Studies have shown that while this compound does interact with ABCB1, its effect when acting alone is modest. It causes only a weak inhibition of substrate transport and can stimulate the ATPase activity of the transporter. researchgate.netnih.govmdpi.com

Synergistic Inhibitory Effects with Other Compounds (e.g., Quercetin) on Transport Activity

A significant finding in the study of this compound is its synergistic interaction with the flavonoid Quercetin (B1663063). researchgate.netnih.gov While this compound alone is a weak inhibitor of ABCB1-mediated transport, its co-administration with Quercetin results in a robust decrease in substrate transport. researchgate.netnih.govmdpi.com This synergistic inhibitory effect suggests a more potent combined action on the efflux pump's ability to remove substrates from the cell. researchgate.net This enhanced activity may have implications for overcoming multidrug resistance in tumor cells or for improving the delivery of drugs across pharmacological barriers. nih.gov

Modulation of ATPase Activity in ABC Transporters

The ATP-binding cassette (ABC) transporters utilize the energy from ATP hydrolysis to transport substrates across membranes. mdpi.com The interaction of various compounds with these transporters can either stimulate or inhibit their ATPase activity. mdpi.com In the case of this compound, when applied alone, it has been observed to weakly stimulate the ATPase activity of ABCB1. mdpi.commdpi.com

Conversely, Quercetin, when used by itself, hampers the ATPase activity of ABCB1. researchgate.netnih.govmdpi.com When this compound and Quercetin are applied together, they produce a stronger inhibitory effect on the ATPase activity than Quercetin alone. researchgate.netnih.govmdpi.com This synergistic inhibition of ATPase activity correlates with the observed decrease in substrate transport. nih.gov

| Compound(s) | Effect on ABCB1 Transport Activity | Effect on ABCB1 ATPase Activity |

|---|---|---|

| This compound (C3S) | Weak inhibition researchgate.netnih.gov | Stimulation researchgate.netnih.govmdpi.com |

| Quercetin (QUR) | Inhibition researchgate.netnih.gov | Inhibition researchgate.netnih.govmdpi.com |

| C3S + QUR (Combined) | Strong synergistic inhibition researchgate.netnih.govmdpi.com | Strong synergistic inhibition researchgate.netnih.govmdpi.com |

Analysis of Conformational Changes in ABCB1

The function of ABCB1 is linked to conformational changes between an "inward-facing" and an "outward-facing" state. researchgate.net Potent inhibitors of ABCB1 can often stabilize the transporter in a specific conformational state. mdpi.com The conformation-selective monoclonal antibody, UIC2, is used to detect such changes. researchgate.net When tested individually, neither this compound nor Quercetin significantly affects the UIC2 reactivity of ABCB1. mdpi.com However, similar to the potent ABCB1 inhibitor Cyclosporine A, the combined treatment with both Quercetin and this compound shifts the conformational equilibrium of ABCB1 to the "inward-facing" conformer. researchgate.netnih.govmdpi.com

Computational Approaches (Molecular Docking, Molecular Dynamics Simulations) to Elucidate Binding

To understand the molecular basis for the synergistic inhibition, computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed. researchgate.netnih.govmdpi.com These in silico studies provide insights into how this compound and Quercetin interact with the ABCB1 protein. researchgate.net

The results support the simultaneous binding of both Quercetin and this compound to the large, complex substrate-binding pocket of ABCB1. researchgate.netmdpi.com The most energetically favorable binding configuration identified through these simulations involves the bulkier this compound molecule binding to the central substrate-binding site, while the smaller Quercetin molecule occupies an "access tunnel". researchgate.netnih.govmdpi.com Molecular dynamics simulations further help in estimating the stability and binding affinities of these ligand-protein complexes, taking into account the flexibility of the protein. researchgate.net

| Compound | Predicted Binding Location | Interaction |

|---|---|---|

| This compound (C3S) | Central substrate binding site researchgate.netnih.govmdpi.com | Simultaneous binding is energetically favorable researchgate.netmdpi.com |

| Quercetin (QUR) | "Access tunnel" researchgate.netnih.govmdpi.com |

Antioxidant Mechanisms at the Molecular Level (In Vitro Assays)

Anthocyanins, the class of flavonoids to which this compound belongs, are well-regarded for their antioxidant properties. nih.gov These effects are crucial for preventing conditions related to oxidative stress. nih.gov The antioxidant mechanisms can include the direct scavenging of reactive oxygen species (ROS) and the chelation of metal ions involved in free radical production. nih.gov

Direct Free Radical Scavenging Capacity

The direct scavenging of free radicals is a primary antioxidant mechanism for cyanidin-based compounds. imrpress.com The closely related compound, cyanidin-3-O-glucoside, is recognized as a powerful natural antioxidant and an efficient scavenger of free radicals. imrpress.comresearchgate.net For instance, it has demonstrated a notable scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in vitro. researchgate.net This capacity is linked to its molecular structure, which allows it to donate electrons to neutralize reactive oxygen species. nih.gov Studies on cyanidin-3-O-glucoside have shown it directly interacts with and scavenges species such as the superoxide (B77818) radical and peroxynitrite, thereby protecting cells from oxidative damage. imrpress.comresearchgate.net

Reactions with Nucleophilic Radicals

This compound demonstrates notable reactivity with nucleophilic radicals, a key aspect of its antioxidant capacity. The primary mechanism involves the scavenging of reactive oxygen species (ROS). Research has specifically highlighted its effectiveness against the superoxide radical (O₂⁻•). Studies on the closely related compound, cyanidin-3-O-glucoside, have shown it possesses a strong radical scavenging capacity against superoxide radicals. nih.gov This scavenging activity is crucial in mitigating the initial stages of oxidative stress within biological systems. The interaction is characterized by the rapid oxidation of the cyanidin molecule, effectively neutralizing the radical and preventing it from damaging cellular components. researchgate.net This direct radical scavenging is a fundamental mechanism behind the protective effects observed in various models of oxidative stress. researchgate.netnih.gov

Inhibition of Lipid Peroxidation in Model Systems

This compound and its related glycosides are effective inhibitors of lipid peroxidation, a detrimental process where free radicals attack lipids, leading to cellular damage. This protective effect has been observed in various in vitro models, including liposomal systems and biological fluids.

In studies using model membrane systems, cyanidin glycosides have been shown to significantly reduce the formation of malondialdehyde (MDA), a key biomarker of lipid peroxidation. researchgate.netresearchgate.net For instance, the related compound cyanidin-3-O-β-glucopyranoside demonstrated potent, dose-dependent inhibition of MDA generation in an isolated, perfused rat heart model subjected to oxidative stress. researchgate.net This indicates a direct protective effect on cell membranes.

Further research on human low-density lipoproteins (LDL) showed that cyanidin-3-O-β-glucopyranoside was a more potent inhibitor of copper-induced lipid peroxidation than other natural antioxidants like resveratrol (B1683913) and ascorbic acid, with a calculated IC₅₀ (half-maximal inhibitory concentration) of 6.5 µM for MDA generation. researchgate.net The measurement of thiobarbituric acid reactive substances (TBARS), another common method for assessing lipid peroxidation, has also been used to confirm these inhibitory effects. nih.govnih.govconsensus.app

Table 1: Inhibition of Malondialdehyde (MDA) Generation by Cyanidin-3-O-β-glucopyranoside in an Ischemic/Reperfused Rat Heart Model

| Concentration of Cyanidin-3-O-β-glucopyranoside | Inhibition of MDA Generation (%) |

|---|---|

| 10 µM | 66.7% |

| 30 µM | 94.0% |

Protection Against Oxidative Hemolysis in Cellular Models

In cellular models, cyanidin glycosides have been shown to protect against oxidative hemolysis, the premature destruction of red blood cells (erythrocytes) due to oxidative damage to their membranes. This protective capacity is a direct consequence of the compound's ability to inhibit lipid peroxidation and scavenge free radicals. frontiersin.org